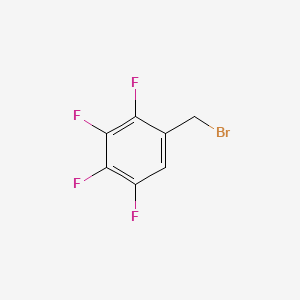

2,3,4,5-Tetrafluorobenzyl bromide

Overview

Description

2,3,4,5-Tetrafluorobenzyl bromide is a chemical compound that is part of the broader class of polyfluorinated benzyl bromides. These compounds are characterized by the presence of multiple fluorine atoms attached to a benzene ring, which significantly alters their chemical and physical properties compared to their non-fluorinated counterparts. The presence of a benzyl bromide moiety indicates that this compound can act as an alkylating agent, making it a potentially useful intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 2,3,4,5-tetrafluorobenzyl bromide by using an appropriate nucleophile that introduces the benzyl bromide group.

Molecular Structure Analysis

The molecular structure of polyfluorinated benzene compounds, such as 1,2,4,5-tetrafluorobenzene, has been studied using techniques like electron diffraction and ab initio calculations . These studies reveal that the benzene ring maintains a high degree of symmetry, with slight deviations due to the presence of fluorine atoms. The bond angles and lengths are affected by the electronegativity of fluorine, which could be extrapolated to understand the structure of 2,3,4,5-tetrafluorobenzyl bromide.

Chemical Reactions Analysis

Fluorinated benzene derivatives participate in various chemical reactions, often influenced by the electron-withdrawing effect of the fluorine atoms. For example, the reaction of 1,2-diiodo-3,4,5,6-tetrafluorobenzene with tetrabutylammonium bromide forms a halogen-bonded compound . Similarly, 2,3,4,5-tetrafluorobenzyl bromide could engage in reactions where the bromide acts as a leaving group, facilitating nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated compounds are significantly impacted by the strong C-F bonds and the high electronegativity of fluorine. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding . These properties suggest that 2,3,4,5-tetrafluorobenzyl bromide would likely exhibit high chemical stability and unique intermolecular interactions due to the presence of both fluorine and bromine atoms.

Scientific Research Applications

Electrophoric Derivatizing Reagent

4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide (TTBB) has been synthesized as an analogue of pentafluorobenzyl bromide (PFBB) for use in electrophoric derivatization reactions, particularly prior to detection by gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS). This compound is useful for controlling interferences and confirming results in analytical processes, as TTBB-derivatized analytes show different retention and m/z characteristics compared to PFBB products in GC-ECNI-MS, while maintaining similar formation ease and yields (Saha, Saha, & Giese, 1993).

Benzyl Radicals Generation and Immobilization

2,3,4,5-Tetrafluorobenzyl bromide-related compounds have been investigated for their role in the one-electron cleavage at palladium and palladized cathodes, generating benzyl radicals. These radicals are capable of coupling or adding onto the cathodic material, which has applications in in situ addition onto unsaturated organic systems for monobenzylations and dibenzylations. This process has been confirmed using ESR technique and shows potential for the grafting of benzyl radicals onto cathodic interfaces (Jouikov & Simonet, 2010).

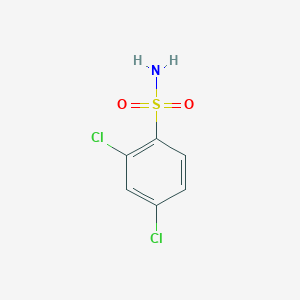

Photodynamic Therapy Applications

The compound has been studied in the context of photodynamic therapy for cancer treatment. New zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, have been synthesized and characterized. These derivatives demonstrate promising properties for Type II photosensitizers in cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Ionic Lattice and Molecular Orientation Studies

A study of the crystal packing of derivatives of N-benzyl-2-phenylpyridinium bromide, including 2,3,4,5-Tetrafluorobenzyl bromide, has highlighted the importance of π-stacking interactions and steric substituent effects in determining molecular orientations in an ionic lattice. This research has implications for understanding the stability of perfluoroarene/arene interactions versus arene/arene interactions within strong ionic lattices (Martin, Patrick, & Cammers, 1999).

Safety And Hazards

2,3,4,5-Tetrafluorobenzyl bromide causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

2,3,4,5-Tetrafluorobenzyl bromide is used as an intermediate in the synthesis of various compounds such as agrochemicals, pharmaceuticals, and dyestuffs. It may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .

properties

IUPAC Name |

1-(bromomethyl)-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKVWOHBTGWNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370085 | |

| Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrafluorobenzyl bromide | |

CAS RN |

53001-71-1 | |

| Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrafluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

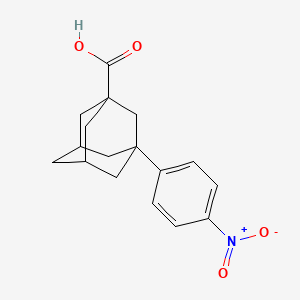

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

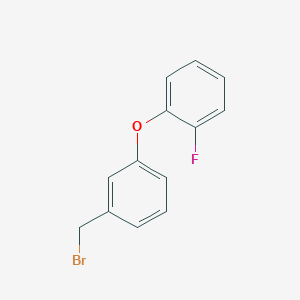

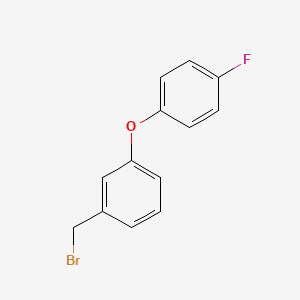

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)